3-Bromobicyclo[1.1.1]pentane-1-carbonitrile
Overview
Description
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound with the molecular formula C6H6BrN. It is a bicyclic compound featuring a bromine atom and a nitrile group attached to a bicyclo[1.1.1]pentane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile typically involves the bromination of bicyclo[1.1.1]pentane-1-carbonitrile. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carbonitrile with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Reduction: Amines.
Oxidation: Oxidized derivatives, depending on the specific reaction conditions.
Scientific Research Applications
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Applications in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorobicyclo[1.1.1]pentane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile: Contains a fluorine atom, which can significantly alter its chemical behavior compared to the bromine derivative.
Uniqueness
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILZYCLVKHVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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